SIM1

Targeted Protein Degradation PROTAC BET Bromodomain

Bivalent BET PROTACs suffer from hook-effect self-inhibition, rapid target recovery within hours, and insufficient intra-family selectivity, undermining mechanistic studies and in vivo efficacy. SIM1 addresses these limitations through a uniquely engineered trivalent architecture. - Picomolar degradation potency: Dmax50 = 60-400 pM across BET family members, with 80-300× greater BRD2 potency versus bivalent PROTACs (MZ1, ARV-771) and preferential intra-family selectivity (BRD2 > BRD4 > BRD3). - Sustained pharmacodynamics: Maintains target knockdown for >50 h post-washout at 100 nM-conditions under which bivalent degraders show rapid target recovery-enabling less frequent dosing in xenograft models. - Cooperative ternary complex: Simultaneous intramolecular engagement of BD1 and BD2 bromodomains in cis forms a 1:1:1 VHL:BET complex with positive cooperativity (α = 3.5), eliminating the hook effect.

Molecular Formula C79H98Cl2N14O13S3
Molecular Weight 1618.8 g/mol
Cat. No. B10827739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIM1
Molecular FormulaC79H98Cl2N14O13S3
Molecular Weight1618.8 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C
InChIInChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1
InChIKeyRARNTROXRCXFHV-CMRSQZKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIM1 (CAS 2719051-84-8): A Trivalent VHL-Based PROTAC BET Degrader with Picomolar Potency and Preferential BRD2 Degradation


SIM1 (CAS 2719051-84-8), chemically N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide), is a trivalent proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT) [1]. Unlike conventional bivalent PROTACs that contain one target-binding moiety and one E3 ligase ligand, SIM1 incorporates a bivalent BET inhibitor (two bromodomain-binding warheads) linked to a single VHL ligand via a branched PEG linker, enabling avidity-driven target engagement and cooperative ternary complex formation [1]. SIM1 exhibits a low picomolar degradation profile (Dmax50 = 60–400 pM) with a distinct intra-family selectivity preference for BRD2 over BRD4 and BRD3, and demonstrates sustained anticancer activity in vitro [1].

Why Bivalent BET PROTACs and Inhibitors Cannot Substitute for SIM1: Valency-Driven Pharmacological Differentiation


Generic substitution of SIM1 with bivalent BET degraders (e.g., MZ1, ARV-771, dBET6) or bromodomain inhibitors (e.g., JQ1, OTX015) is scientifically unsound due to fundamental differences in degradation mechanism, potency, intra-family selectivity, and duration of effect. Bivalent PROTACs engage a single bromodomain and rely on binary binding equilibria that are susceptible to the 'hook effect' (self-inhibition at high concentrations due to non-productive binary complex formation), whereas SIM1's trivalent architecture enables simultaneous intramolecular engagement of both BD1 and BD2 bromodomains in cis, forming a 1:1:1 ternary complex with VHL that exhibits positive cooperativity (α = 3.5) and picomolar avidity [1]. This valency-driven mechanism confers 80–300× greater degradation potency for BRD2 compared to bivalent PROTACs [1] and sustains protein knockdown for >50 hours post-washout at 100 nM—conditions under which bivalent degraders show rapid target recovery [1]. Furthermore, SIM1 exhibits a reversed intra-family selectivity profile (BRD2 > BRD4 > BRD3) compared to MZ1 (BRD4 > BRD2/BRD3) [1][2], making experimental or therapeutic substitution between these agents invalid. The quantitative evidence detailed in Section 3 substantiates why SIM1 must be considered a distinct pharmacological entity rather than a generic 'BET degrader.'

Quantitative Differentiation of SIM1 from Bivalent BET PROTACs and Inhibitors: Head-to-Head and Cross-Study Comparative Evidence


Degradation Potency: SIM1 Exhibits 80–300× Greater BRD2 Degradation Activity Compared to ARV-771 and MZ1

SIM1 demonstrates markedly enhanced degradation potency for BRD2 compared to clinically relevant bivalent PROTACs ARV-771 and MZ1. In live-cell kinetic degradation assays using CRISPR HiBiT-BET HEK293 cells, SIM1 exhibited an 80× increase in degradation potency (quantified by λmax and Dmax50) for BRD2 relative to ARV-771, and a 300× increase relative to MZ1 [1]. This differential is specific to BRD2, with smaller differences observed for BRD3 and BRD4 [1]. The enhanced potency is mechanistically attributed to SIM1's ability to engage both BD1 and BD2 bromodomains intramolecularly with high avidity, whereas bivalent PROTACs engage only a single bromodomain [1].

Targeted Protein Degradation PROTAC BET Bromodomain BRD2

Intra-Family Selectivity Profile: SIM1 Preferentially Degrades BRD2, Contrasting with MZ1's BRD4 Preference

SIM1 exhibits a distinct intra-family degradation preference of BRD2 > BRD4 > BRD3, as determined by Dmax50 values (60–400 pM across BET family members) and λmax analysis [1]. This selectivity profile directly contrasts with the bivalent PROTAC MZ1, which preferentially degrades BRD4 over BRD2 and BRD3 [1][2]. DC50 values for SIM1-mediated degradation are 0.7 nM (BRD4), 1.1 nM (BRD2), and 3.3 nM (BRD3), confirming nanomolar potency across all three targets but with a clear rank-order preference for BRD2 . MZ1, conversely, shows DC50 values of 8–23 nM for BRD4 in H661 and H838 cells, with higher DC50 values (~70 nM) for BRD2 and BRD3 [2]. This inverted selectivity profile means SIM1 cannot be considered a 'more potent MZ1'—it is a fundamentally different pharmacological tool with distinct target engagement priorities.

BET Family Selectivity BRD2 BRD4 PROTAC

Sustained Degradation Post-Washout: SIM1 Maintains Target Knockdown >50 Hours, Whereas MZ1 and (R,S)-SIM1 Show Rapid Recovery

In washout experiments using CRISPR HiBiT-BET HEK293 cells, SIM1 treatment (100 nM, 3.5 h) followed by compound removal resulted in sustained degradation of BRD2, BRD3, and BRD4 at constant low levels for the entire 50-hour observation period [1]. In contrast, cells treated with 100 nM of either MZ1 (bivalent PROTAC) or (R,S)-SIM1 (a monodentate control compound lacking avidity) showed greater and more rapid recovery of all BET family proteins following washout [1]. At the lower 10 nM SIM1 treatment, partial recovery of BET proteins was observed, establishing a concentration-dependent threshold for sustained degradation [1]. This prolonged pharmacodynamic effect is mechanistically linked to SIM1's formation of a highly stable 1:1:1 ternary complex with VHL and BET proteins that exhibits positive cooperativity (α = 3.5) and enhanced cellular residence time [1].

Washout Kinetics Residence Time Ternary Complex Stability PROTAC

Cytotoxicity and Apoptosis Induction: SIM1 Demonstrates 75× and 45× Greater Apoptotic Potency Compared to MZ1 and ARV-771 in Prostate Cancer Cells

In 22Rv1 castration-resistant prostate cancer cells, SIM1 induces apoptosis with substantially greater potency than bivalent PROTAC comparators. Caspase-Glo 3/7 assays revealed EC50 values of 2 nM for SIM1, compared to 150 nM for MZ1 and 90 nM for ARV-771, representing 75× and 45× greater apoptotic potency, respectively [1]. Additionally, SIM1 induced a much greater maximal apoptotic signal than either comparator [1]. In colony-formation assays, only SIM1-treated cells (10 nM) showed significant cytotoxicity relative to vehicle control or cells treated with bivalent counterparts at the same concentration [1]. PARP cleavage (a hallmark of apoptosis) was observed after 24 h treatment with 10 nM SIM1, whereas 10 nM MZ1 or MT1 (a bivalent control) did not induce observable PARP cleavage even up to 48 h; 1 μM MZ1 was required to achieve PARP cleavage levels comparable to 10 nM SIM1 [1]. In acute myeloid leukemia MV4-11 cells, SIM1 treatment (1 nM, 30 h) resulted in measurable cellular death after 6 hours, with viability IC50 of 1.1 nM compared to 11.3 nM for MZ1 after 48 h treatment .

Apoptosis Cytotoxicity Prostate Cancer Caspase Activation

Ternary Complex Formation: SIM1 Forms a Cooperative 1:1:1 VHL:BET Complex with Avidity-Enhanced Binding and Picomolar Affinity

SIM1 engages both BD1 and BD2 bromodomains of BET proteins in a cis intramolecular fashion, forming a 1:1:1 ternary complex with VHL that exhibits positive cooperativity (α = 3.5) as measured by competitive AlphaLISA assays [1]. BROMOscan displacement titrations demonstrate that bidentate SIM1 binding to tandem bromodomain constructs (BRD2(1,2), BRD3(1,2), BRD4(1,2) and full-length BRD4) occurs with picomolar affinity, representing a 50–90× increase in affinity compared to monodentate (R,S)-SIM1 [1]. Isothermal titration calorimetry (ITC) with BRD4 tandem constructs revealed SIM1 binding to preformed SIM1:VCB complex with Kd values of 1.2 μM (BD2-only competent N433F mutant) and 0.12 μM (BD1-only competent N140F mutant), with wild-type BD1-BD2 displaying 1:1 stoichiometry and a large negative binding enthalpy (ΔH = –20 kcal/mol) corresponding to the sum of both bromodomain interactions [1]. NanoBRET kinetic assays confirmed that ternary complex formation with full-length BRD4 is markedly reduced with BRD4 N140F (BD2 mutant) and nearly abolished with N433F (BD1 mutant), establishing that SIM1 preferentially binds BD2 over BD1 while utilizing both domains for productive ternary complex formation [1]. In contrast, bivalent PROTACs such as MZ1 and ARV-771 engage only a single bromodomain and lack the avidity-driven picomolar affinity characteristic of SIM1 [1].

Ternary Complex Cooperativity Avidity Biophysical Characterization

Hook Effect Mitigation: SIM1 Exhibits Delayed and Minimal Hook Effect Across a 4-Log Concentration Range

The 'hook effect'—self-inhibition of degradation at high PROTAC concentrations due to non-productive binary complex formation—is a well-documented limitation of bivalent PROTACs including MZ1 and ARV-771. SIM1's trivalent architecture substantially mitigates this phenomenon. In live-cell kinetic degradation assays over a >6-log concentration range (10 pM–30 μM), SIM1 maintained complete degradation of all BET family members across a 4-log concentration window (3 nM–30 μM) [1]. A slight slowing of the initial degradation rate (indicative of hook effect onset) was observed only at the highest concentrations (3–30 μM) and primarily for BRD3 and BRD4, with minimal effect on BRD2 [1]. This contrasts sharply with bivalent PROTACs, which typically exhibit pronounced hook effects at concentrations 1–2 logs above their DC50 values, significantly narrowing their effective degradation window [1]. Mechanistically, SIM1's resistance to the hook effect stems from its ability to simultaneously engage both BD1 and BD2 bromodomains intramolecularly with high avidity, which kinetically favors productive ternary complex formation over non-productive binary species even at elevated concentrations [1][2].

Hook Effect PROTAC Optimization Degradation Kinetics Concentration-Response

Optimal Research and Preclinical Applications for SIM1 Based on Quantitative Differentiation Evidence


Investigating BRD2-Specific Biology in Cancer and Epigenetics

SIM1's preferential degradation of BRD2 (BRD2 > BRD4 > BRD3; DC50 = 1.1 nM) combined with 80–300× greater potency for BRD2 versus ARV-771 and MZ1 [1] makes it the tool of choice for studies requiring selective interrogation of BRD2 function. Unlike MZ1, which preferentially degrades BRD4 [1][2], SIM1 enables researchers to dissect BRD2-specific transcriptional programs without confounding effects from predominant BRD4 depletion. This is particularly valuable in hematologic malignancies where BRD2 has been implicated as a lineage-specific dependency [1].

In Vivo Efficacy Studies Requiring Sustained Target Engagement with Intermittent Dosing

For in vivo xenograft or syngeneic tumor models where continuous infusion is impractical, SIM1's prolonged degradation post-washout (>50 h at 100 nM) [1] offers a distinct advantage over bivalent PROTACs that show rapid target recovery. This sustained pharmacodynamic effect may translate to less frequent dosing schedules while maintaining target suppression, potentially reducing compound consumption and animal handling stress. The favorable in vivo pharmacokinetic profile noted in the primary publication [1] further supports this application.

Overcoming BET Inhibitor Resistance in Glioblastoma and Other Solid Tumors

In glioblastoma (GBM) models, dBET6-induced degradation of BET proteins exerts superior antiproliferative effects compared to conventional bromodomain inhibitors and overcomes both intrinsic and acquired resistance [3]. SIM1, with its further enhanced degradation potency (picomolar Dmax50 vs nanomolar for dBET6) [1], represents a logical next-generation tool for studying BET protein dependency in inhibitor-resistant contexts. Investigators studying GBM, triple-negative breast cancer, or castration-resistant prostate cancer where BET inhibitor resistance limits therapeutic utility should prioritize SIM1 for degradation-based target validation.

Biophysical and Structural Studies of Avidity-Driven Ternary Complex Formation

SIM1's unique ability to form a cooperative 1:1:1 VHL:BET ternary complex with picomolar avidity (50–90× affinity enhancement vs monodentate binding) [1] makes it an exemplary system for biophysical investigations of induced proximity pharmacology. Researchers studying the structural determinants of ternary complex cooperativity, the role of linker geometry in avidity-driven degradation, or computational modeling of PROTAC-induced protein-protein interactions will find SIM1 a well-characterized reference compound with extensive supporting data including ITC, SPR, NanoBRET, and BROMOscan analyses [1].

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